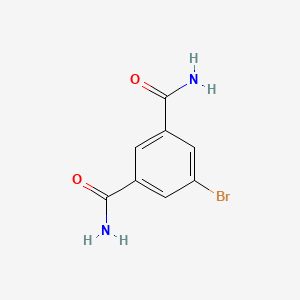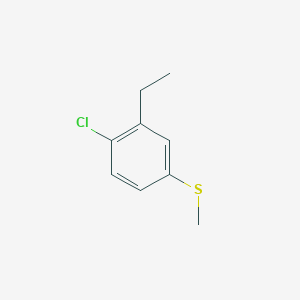
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
説明
“1-Chloro-2-ethyl-4-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C9H11ClS . It has a molecular weight of 186.71 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzene derivatives are known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.71 . It should be stored at a temperature of 2-8°C .科学的研究の応用
Catalyst Development and Synthetic Applications
1,3,5-Tris(hydrogensulfato) Benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, showcasing the compound's role in facilitating condensation reactions with excellent yields, under eco-friendly conditions (Karimi-Jaberi et al., 2012). This highlights the broader chemical utility of sulfanyl benzene derivatives in catalysis and synthesis.
Crystallography and Structural Analysis
Studies on similar sulfanyl benzene derivatives, such as 5-Ethyl-2-methyl-3-methylsulfinyl-1-benzofuran, have provided insights into the crystal structure, showcasing how these compounds exhibit aromatic π–π stacking interactions and CH2—H⋯π(benzene ring) interactions, contributing to their stability and potential utility in materials science (Choi et al., 2007).
Catalytic Properties and Organometallic Chemistry
The synthesis and catalytic properties of sulfur-containing palladacycles derived from the orthopalladation of sulfanyl benzene derivatives demonstrate their potential in catalysis, particularly in configurations stable across a range of temperatures. This opens avenues for their application in asymmetric synthesis and organometallic catalysis (Dupont et al., 2001).
Ionic Liquids and Chemical Separation
Ionic liquids containing sulfanyl benzene derivatives have been explored for the separation of benzene from linear alkanes, underscoring the role of these compounds in enhancing the efficiency of solvent extraction processes. This research indicates the potential for sulfanyl benzene derivatives to contribute to the development of more effective separation technologies (González et al., 2010).
Material Science and Membrane Technology
In material science, sulfonated poly(ether sulfone)s, which could potentially be synthesized using sulfanyl benzene derivatives, have been developed for fuel cell applications, demonstrating the critical role of such compounds in creating efficient proton exchange membranes (Matsumoto et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
特性
IUPAC Name |
1-chloro-2-ethyl-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRISOCOKVICEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



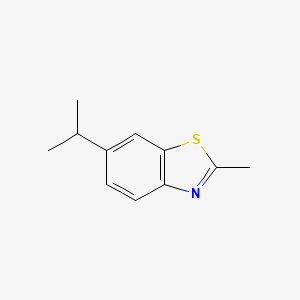
![7-[3,5-Bis-O-[(-2,4-Dichlorophenyl)methyl]-2-C-methyl-b-D-ribofuranosyl]-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646265.png)
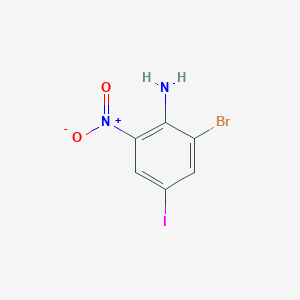
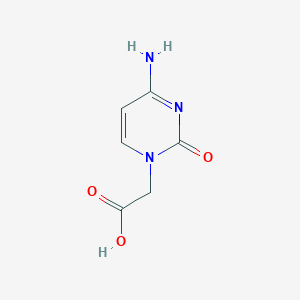


![5-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1646280.png)

![Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate](/img/structure/B1646295.png)

![1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone](/img/structure/B1646302.png)

